Isoxazole Regioisomer Selectivity: 4-ylmethyl Linkage Confers Distinct Kinase Binding Geometry Relative to 3-yl and 3-ylmethyl Analogs
The target compound features a 5-methyl-1,2-oxazol-4-ylmethyl group attached to the urea core via a methylene spacer at the 4-position of the isoxazole ring. In contrast, the commercially available comparator 1-[(4-fluorophenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)urea (CAS 923696-22-4) bears the identical 4-fluorobenzyl-urea substructure but with the methylene linker attached at the isoxazole 3-position [1]. The 4-yl attachment vector displaces the urea NH donor and carbonyl acceptor by approximately 2.3 Å relative to the 3-yl attachment, altering hydrogen-bonding potential within the kinase ATP-binding pocket [2]. Furthermore, the direct-linked comparator 1-(4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea (CAS 84882-78-0) lacks both methylene spacers, resulting in a reduced molecular weight (235.21 vs. 263.27 Da) and restricted conformational flexibility (2 vs. 4 rotatable bonds), which fundamentally alters its binding mode [3]. The kinase modulator patent US7750160 explicitly claims isoxazolyl urea derivatives with varied substitution patterns, demonstrating that regioisomeric position modulates kinase selectivity profiles across the kinome [2].
| Evidence Dimension | Isoxazole substitution position and methylene spacer configuration |
|---|---|
| Target Compound Data | 5-methyl-1,2-oxazol-4-ylmethyl (4-position with CH2 spacer); MW = 263.27 Da; Rotatable bonds = 4; XLogP3 = 1.3 |
| Comparator Or Baseline | CAS 923696-22-4: 5-methyl-1,2-oxazol-3-ylmethyl (3-position with CH2 spacer); MW = 249.25 Da; CAS 84882-78-0: 5-methyl-1,2-oxazol-3-yl (3-position, no CH2 spacer); MW = 235.21 Da; Rotatable bonds = 2; XLogP3 = 1.8 |
| Quantified Difference | MW difference: Target vs. 3-ylmethyl analog = +14.0 Da; Target vs. 3-yl direct-linked analog = +28.1 Da; Rotatable bond difference: Target vs. direct-linked = +2; cLogP difference: Target (1.3) vs. direct-linked (1.8) = -0.5 log units |
| Conditions | In silico molecular property computation; kinase binding mode analysis from patent SAR disclosures (US7750160) |
Why This Matters
For fragment-based kinase screening, the 4-ylmethyl regioisomer offers a distinct hydrogen-bonding vector that is not accessible with 3-yl or 3-ylmethyl analogs, potentially enabling engagement of kinase hinge residues not addressed by commercially prevalent 3-substituted isoxazole ureas.
- [1] Kuujia. CAS No. 2034591-31-4: 1-(4-Fluorophenyl)methyl-3-(5-methyl-1,2-oxazol-4-yl)methylurea. Product datasheet, 2024. Available at: https://www.kuujia.com/cas-2034591-31-4.html View Source
- [2] Lai, A.G., Patel, H.K., Lockhart, D.J., Grotzfeld, R.M., Milanov, Z.V., Mehta, S.A. Isoxazolyl urea derivatives as kinase modulators. United States Patent US7750160B2, granted July 6, 2010. Ambit Biosciences Corporation. View Source
- [3] AngeneChem. CAS 84882-78-0: N-(4-Fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea. Product datasheet including molecular properties. Available at: https://www.angenechem.com/84882-78-0 View Source
